Amino-Gly-Gly-DSPE HCl salt
Description
Structure
2D Structure
Properties
Molecular Formula |
C45H89ClN3O10P |
|---|---|
Molecular Weight |
898.6 g/mol |
IUPAC Name |
[(2R)-3-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;hydrochloride |
InChI |
InChI=1S/C45H88N3O10P.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(51)55-39-41(40-57-59(53,54)56-36-35-47-43(50)38-48-42(49)37-46)58-45(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h41H,3-40,46H2,1-2H3,(H,47,50)(H,48,49)(H,53,54);1H/t41-;/m1./s1 |
InChI Key |
BOTSPLCGZVQYNM-QUEDAWNRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CNC(=O)CN)OC(=O)CCCCCCCCCCCCCCCCC.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CNC(=O)CN)OC(=O)CCCCCCCCCCCCCCCCC.Cl |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Amino Gly Gly Dspe Hcl Salt and Its Derivatives
General Synthetic Approaches to Amino Acid-Modified Phospholipids (B1166683)
The synthesis of amino acid-modified phospholipids is a multi-step process that requires careful selection of protecting groups and coupling agents to achieve the desired final product with high purity. The general strategy involves the modification of the primary amine on the phosphoethanolamine headgroup.
Synthetic Routes for Phosphoethanolamine Functionalization
The primary amine of the phosphoethanolamine headgroup of lipids like DSPE is the key reactive site for modification. A common approach involves the direct condensation of an amino acid with this amine group. rsc.org For instance, research has demonstrated the reaction of an amino acid like L-aspartic acid with the terminal amine of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), a structurally similar phospholipid, to form an amide bond. rsc.org This type of reaction typically requires the activation of the amino acid's carboxyl group.
In more complex syntheses, a multi-step approach is employed. This can involve the initial protection of the amine group on an amino acid linker, followed by the reaction of its carboxyl groups with other molecules to build the desired structure. nih.gov After assembling the lipid tails, the protecting group on the amine is removed, allowing for further modification. nih.gov The synthesis of the target Amino-Gly-Gly-DSPE would involve the coupling of a pre-synthesized or sequentially built di-glycine unit to the amine of DSPE.
Di-glycine Linker Incorporation Strategies
Flexible linkers are often incorporated into multidomain proteins and bioconjugates to ensure that the different components can fold and function independently. acs.org Linkers composed of glycine (B1666218) and serine repeats are widely used due to their flexibility and hydrophilicity, which helps prevent the formation of rigid secondary structures. acs.org A di-glycine linker provides a short, flexible spacer, extending a reactive group away from the lipid surface.
The incorporation of a di-glycine linker onto the DSPE headgroup is typically achieved using standard peptide synthesis chemistry. The process involves the sequential coupling of two glycine units. In a common method, the first glycine (Fmoc-Gly-OH or Boc-Gly-OH) is activated and reacted with the primary amine of DSPE. After deprotection of the terminal amine, a second protected glycine unit is coupled. This sequential addition ensures precise control over the linker length. In some strategies, a pre-formed di-peptide (e.g., Boc-Gly-Gly-OH) can be coupled to the DSPE in a single step, often facilitated by peptide coupling reagents.
| Linker Design Consideration | Rationale | Supporting Evidence |
| Flexibility | Glycine residues provide rotational freedom, preventing the linker from imposing structural constraints on conjugated molecules. acs.org | Polypeptide chains with high glycine content are modeled as flexible chains. nih.gov |
| Hydrophilicity | The peptide backbone enhances water solubility and reduces non-specific interactions. acs.org | Glycine-serine linkers are used to reduce the likelihood of interference with the folding of protein domains. acs.org |
| Length | Each glycine residue adds approximately 3.8 Å to the linker length, allowing for controlled spacing. tandfonline.com | Linker length can be designed to position a peptide or ligand optimally for interaction. tandfonline.com |
Methodologies for HCl Salt Formation within Research Contexts
Many amine-containing drugs and research compounds are converted into hydrochloride salts. vaia.com This is done primarily to enhance aqueous solubility and improve the chemical stability of the compound. vaia.commdpi.com The protonated amine of the salt form is less susceptible to degradation and oxidation compared to the free base. For Amino-Gly-Gly-DSPE, the terminal amine of the di-glycine linker is converted to its hydrochloride salt.
The methodology for HCl salt formation is generally straightforward. A typical laboratory procedure involves dissolving the purified final compound (the free base) in a suitable anhydrous organic solvent, such as dichloromethane (B109758) or ether. acs.org Subsequently, an anhydrous solution of hydrochloric acid (e.g., 2 M HCl in ether) is added dropwise to the stirred solution. acs.org The formation of the hydrochloride salt, which is often less soluble in the organic solvent than the free base, is indicated by the formation of a precipitate or a cloudy suspension. acs.org The resulting salt can then be isolated by filtration, washed with an anhydrous solvent, and dried under a vacuum. acs.org This process yields the final, more water-soluble, and stable Amino-Gly-Gly-DSPE HCl salt, ready for use in aqueous-based formulations or for further bioconjugation.
Chemical Modification and Bioconjugation Strategies Utilizing the Terminal Amine
The terminal primary amine of the this compound is a versatile functional handle for a wide range of bioconjugation reactions. This allows for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules.
N-Hydroxysuccinimide (NHS) Ester Chemistry for Amine Reactivity in Research Conjugation
One of the most common methods for modifying primary amines is through the use of N-hydroxysuccinimide (NHS) esters. acs.org This chemistry involves the reaction of the amine group with an NHS-activated molecule, resulting in the formation of a stable amide bond and the release of the NHS leaving group. researchgate.net NHS esters are frequently used to attach a wide variety of molecules, such as fluorescent dyes, biotin, or complex ligands, to proteins and other amine-containing substrates. science.govbroadpharm.com
The reaction is typically performed in buffered aqueous solutions at a slightly alkaline pH (pH 7.2 to 9). acs.orgresearchgate.net Under these conditions, the terminal amine of the Gly-Gly-DSPE is deprotonated and acts as a potent nucleophile, attacking the carbonyl carbon of the ester. A significant consideration in this reaction is the competition between the desired aminolysis and the hydrolysis of the NHS ester by water. acs.orgresearchgate.net Hydrolysis regenerates a carboxyl group on the labeling reagent and renders it unreactive toward the amine. Therefore, reaction conditions, including pH, buffer choice, and concentration, must be optimized to favor the conjugation reaction.
| Reaction Parameter | Description | Source(s) |
| Reagents | Amine-terminated lipid (e.g., Amino-Gly-Gly-DSPE), NHS-ester functionalized molecule | acs.orgbroadpharm.com |
| Typical pH | 7.2 - 9.0 | researchgate.net |
| Mechanism | Nucleophilic acyl substitution: the primary amine attacks the ester, displacing the NHS group to form a stable amide bond. | acs.org |
| Competing Reaction | Hydrolysis of the NHS ester, which increases at higher pH, competes with the desired aminolysis. | acs.orgresearchgate.net |
| Common Application | Covalent attachment of proteins, peptides, and fluorescent probes to amine-functionalized surfaces or molecules. | acs.orgscience.gov |
Carbodiimide (B86325) Coupling Reactions for Amide Bond Formation
Carbodiimide chemistry is a powerful tool for forming an amide bond between a carboxyl group and a primary amine, such as the one on Amino-Gly-Gly-DSPE. creative-proteomics.com Unlike NHS ester chemistry where one molecule must be pre-activated, carbodiimides act as zero-length crosslinkers, meaning no part of the carbodiimide molecule is incorporated into the final product. thermofisher.com The most commonly used carbodiimide in biochemical applications is the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). creative-proteomics.cominterchim.fr
The reaction mechanism involves the activation of a carboxyl group by EDC to form a highly reactive and unstable O-acylisourea intermediate. thermofisher.com This intermediate can then be attacked by the primary amine of the lipid to form the desired amide bond, releasing a soluble urea (B33335) byproduct. thermofisher.com However, the O-acylisourea intermediate is susceptible to hydrolysis, which regenerates the original carboxyl group. thermofisher.com To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. thermofisher.comresearchgate.net EDC first reacts with the carboxyl group, and this intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. thermofisher.com This semi-stable ester can then react efficiently with the amine on the Gly-Gly-DSPE at physiological pH to form the final conjugate. This two-step approach often provides higher yields and greater control over the conjugation process. interchim.fr
Other Advanced Covalent and Non-Covalent Conjugation Techniques for Research
Beyond click chemistry, a range of other covalent and non-covalent methods are employed to functionalize DSPE-containing constructs.
Covalent Techniques: A predominant method for covalent conjugation involves the reaction between a maleimide-functionalized lipid, such as DSPE-PEG-Maleimide, and a thiol-containing molecule. nih.gov The maleimide (B117702) group specifically reacts with the thiol group of a cysteine residue on a peptide or protein under mild conditions (typically pH 6.5-7.5) to form a stable thioether bond. nih.govnih.gov This strategy is widely used for attaching targeting peptides and antibody fragments to the surface of pre-formed liposomes. nih.govnih.gov For example, a targeting peptide with a terminal cysteine can be conjugated to liposomes containing DSPE-PEG-Maleimide to enhance delivery to specific cell types. researchgate.net
Another common covalent strategy is the formation of an amide bond using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). mdpi.com This approach can link the terminal amine of Amino-Gly-Gly-DSPE to a carboxylic acid on a protein or other molecule.
Non-Covalent Techniques: Non-covalent functionalization offers reversible and often simpler methods for surface modification. One prominent example is the use of the high-affinity interaction between nickel-nitrilotriacetic acid (NTA) and a polyhistidine-tag (His-tag). dtu.dk DSPE-PEG can be synthesized with a terminal NTA group. These DSPE-PEG-NTA lipids are incorporated into liposomes, which can then capture and display His-tagged proteins or peptides. dtu.dk This method is advantageous as it allows for controlled orientation and density of the conjugated protein and is reversible under specific conditions.
Hydrophobic interactions are also exploited. Peptides can be modified with a stearyl chain, which then spontaneously inserts into the lipid bilayer of the liposome (B1194612), anchoring the peptide to the surface. mdpi.com This approach has been compared with covalent DSPE-PEG-maleimide conjugation, with studies suggesting that the method of functionalization can significantly impact the cellular uptake efficiency. mdpi.com
Peptide and Protein Conjugation Methodologies
The conjugation of peptides and proteins to DSPE-based lipid assemblies is critical for creating targeted therapies, vaccines, and diagnostic tools. The following sections detail specific methodologies for achieving this functionalization.
Site-Selective Bioconjugation on Amino Acid Residues
Achieving site-selective conjugation is crucial to ensure that the biological activity of the attached peptide or protein is preserved. This involves targeting specific amino acid residues with unique reactivity.
Cysteine (Thiol-Maleimide Chemistry): As mentioned previously, the thiol group of a cysteine residue is a common target for site-selective modification due to its relatively low abundance and unique reactivity. nih.govfrontiersin.org Peptides and proteins can be engineered to contain a single cysteine residue at a specific location, which can then be coupled to a maleimide-functionalized lipid like DSPE-PEG-Maleimide. nih.govnih.gov This creates a stable, covalent linkage at a defined point, orienting the peptide away from the liposome surface. This method has been used to attach various targeting ligands, including antibody fragments (scFv) and peptides like F3 and cyclic RGD, to liposomes. researchgate.netnih.govnih.gov The efficiency of this conjugation can be very high, often exceeding 95%. researchgate.net
Lysine (B10760008) (Amine-NHS Ester Chemistry): The primary amine on the side chain of lysine residues can be targeted using N-hydroxysuccinimide (NHS) ester-functionalized lipids (e.g., DSPE-PEG-NHS). dtu.dk However, since proteins typically have multiple surface-exposed lysines, this can lead to a heterogeneous population of conjugates with varying attachment points and stoichiometries, which may impact biological function.
Charge-Conversion Modification: In one advanced strategy, the lysine side chains of a proapoptotic peptide were modified with 2,3-dimethylmaleic anhydride (B1165640) (DMA). mdpi.com This modification not only provides a handle for subsequent covalent attachment to DSPE but also imparts a pH-sensitive charge-conversion property to the resulting liposome. mdpi.com
Table 2: Site-Selective Conjugation Strategies for DSPE-Lipid Derivatives
| Target Residue | Reactive Chemistry | DSPE Derivative Example | Key Characteristics |
| Cysteine | Thiol-Maleimide | DSPE-PEG-Maleimide | Highly selective, stable thioether bond, requires accessible thiol. nih.govnih.gov |
| Lysine | Amine-NHS Ester | DSPE-PEG-NHS | Reacts with primary amines, can lead to heterogeneous products. dtu.dk |
| N-terminus | Amine-NHS Ester / Aldehyde-Hydrazide | DSPE-PEG-NHS / DSPE-PEG-Hydrazide | Can provide site-specificity if the N-terminal amine is uniquely reactive. |
Native Chemical Ligation (NCL) for Peptide Integration
Native Chemical Ligation (NCL) is a powerful technique for the total synthesis of proteins by joining two unprotected peptide fragments. wikipedia.orgnih.gov The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. wikipedia.orgnih.govscispace.com
This methodology has been adapted for the synthesis of lipopeptides. For instance, a synthetic peptide containing an N-terminal cysteine can be ligated to a DSPE-PEG derivative that has been functionalized with a C-terminal thioester. researchgate.net This creates a precise, native peptide bond linking the lipid anchor to the peptide.
A key challenge with NCL can be the poor solubility of lipophilic peptide segments in the aqueous buffers typically used for the reaction. nih.gov To overcome this, researchers have developed liposome-mediated NCL, where the reactants are incorporated into detergent micelles or liposomes. nih.govnih.gov This approach not only solves the solubility issue but has also been shown to increase reaction rates and improve yields for the synthesis of complex glyco(lipo)peptides. nih.gov NCL has also been used to first cyclize a peptide, with a subsequent thiol-ene reaction on the regenerated cysteine to attach a lipid moiety. rsc.orgresearchgate.net
The core mechanism of NCL involves two steps:
A reversible transthioesterification reaction between the N-terminal cysteine thiol and the C-terminal peptide thioester. wikipedia.org
An irreversible intramolecular S-to-N acyl shift that forms the stable, native amide bond. wikipedia.org
Strategies for Multi-peptide Functionalization in Research Constructs
To create more sophisticated nanocarriers, researchers are increasingly exploring the functionalization of a single liposome with multiple different peptides. acs.org This allows for the combination of functionalities, such as targeting one receptor while another peptide facilitates cell penetration or endosomal escape.
Several strategies enable this multi-peptide functionalization:
Orthogonal Conjugation Chemistries: One approach is to use two different, non-interfering (orthogonal) conjugation reactions. For example, a liposome could be prepared containing both DSPE-PEG-Maleimide and DSPE-PEG-Azide. bioscience.co.uk One peptide, functionalized with a thiol, could be attached via the maleimide group. A second peptide, functionalized with an alkyne, could then be attached via a copper-free click reaction to the azide (B81097) group. frontiersin.org This ensures that each peptide is attached via a specific chemistry.
Sequential Conjugation: It is also possible to use the same chemistry sequentially if the reaction conditions can be controlled. However, this often leads to competitive binding and a less defined final product.
Pre-Conjugated Micelle Insertion (Post-Insertion): A widely used and flexible method involves preparing the peptide-lipid conjugates first (e.g., Peptide1-PEG-DSPE and Peptide2-PEG-DSPE) and forming them into micelles. nih.govnih.gov These micelles are then incubated with pre-formed, drug-loaded liposomes at a temperature above the lipid phase transition. nih.gov This causes the peptide-lipid conjugates to spontaneously transfer from the micelles and insert into the outer leaflet of the liposome bilayer. nih.gov This "post-insertion" method allows for precise control over the ratio and density of each peptide on the liposome surface and has been used to create dual-ligand liposomes for crossing the blood-brain barrier and targeting specific brain regions. nih.govacs.org
Research has shown the effectiveness of dual-peptide functionalized liposomes. For instance, liposomes have been decorated with both the Tet1 peptide (for targeting specific ear cells) and the TAT peptide (a cell-penetrating peptide) to improve delivery. mdpi.comresearchgate.net In another study, liposomes were functionalized with both Peptide-22 and cyclic RGD to create a system that could cross the blood-brain and blood-brain-tumor barriers for glioma therapy. acs.org
Integration of Amino Gly Gly Dspe Hcl Salt into Advanced Research Constructs
Liposome (B1194612) Formulation Methodologies and Design Principles
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are among the most explored nanocarriers for drug delivery due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic agents. nih.govnih.gov The inclusion of functionalized lipids like Amino-Gly-Gly-DSPE HCl salt is fundamental to creating liposomes with tailored surface properties for specific research applications.
The thin-film hydration method, also known as the Bangham method, is a foundational and widely used technique for preparing liposomes in a laboratory setting. insidetx.comresearchgate.net The process begins with the dissolution of lipids, including structural phospholipids (B1166683), cholesterol, and functionalized lipids like this compound, in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol). researchgate.netmdpi.com This solution is then subjected to rotary evaporation, which removes the organic solvent and deposits a thin, uniform lipid film on the inner wall of a round-bottom flask. nih.gov
The crucial step of hydration follows, where an aqueous buffer or saline solution is added to the flask. insidetx.com Agitation of the flask promotes the self-assembly of the lipids, causing the lipid film to swell and form multilamellar vesicles (MLVs). insidetx.com These initial vesicles are typically heterogeneous in size, ranging from 0.1 to 2 microns. google.com For research involving this compound, this compound is included in the initial lipid mixture, ensuring its incorporation directly into the forming lipid bilayers.
Table 1: Example Lipid Composition for Thin-Film Hydration
| Component | Molar Ratio (%) | Role in Formulation |
|---|---|---|
| Hydrogenated Soy PC (HSPC) | 55 | Main structural lipid, high phase-transition temp for bilayer rigidity. nih.gov |
| Cholesterol | 39 | Modulates membrane fluidity and stability. nih.gov |
| DSPE-PEG2000 | 5 | Creates a hydrophilic polymer corona to increase circulation time ("stealth" effect). nih.gov |
This interactive table outlines a common formulation strategy for creating functional liposomes.
Following preparation by thin-film hydration, the resulting MLVs are often too large and polydisperse for many research applications. nih.gov Therefore, secondary processing steps like extrusion or sonication are employed to reduce vesicle size and achieve a more uniform size distribution. researchgate.net
Extrusion involves repeatedly forcing the liposome suspension under pressure through polycarbonate membranes with a defined pore size. google.comnih.gov This process is highly effective at producing unilamellar vesicles with a homogenous and controlled average size. nih.gov Research has shown that multiple passes through successively smaller pore sizes (e.g., 0.2 µm then 0.1 µm) can yield liposomes with a narrow size distribution. google.comujpronline.com
Sonication , which uses high-frequency sound energy from a bath or probe sonicator, disrupts the larger MLVs, causing them to re-form as smaller unilamellar vesicles (SUVs). ujpronline.comresearchgate.net While effective at reducing size, sonication can sometimes be less reproducible than extrusion and may introduce contaminants from the sonicator tip. nih.gov
Table 2: Comparison of Liposome Sizing Techniques
| Method | Principle | Average Resulting Size | Polydispersity Index (PDI) | Key Advantages |
|---|---|---|---|---|
| Extrusion | Forcing liposomes through defined-pore membranes. nih.gov | ~103 nm (with 0.1 µm filter) nih.gov | ~0.2 nih.gov | Reproducible, controlled size, narrow distribution. google.comnih.gov |
| Sonication | Using acoustic energy to break down large vesicles. researchgate.net | ~125-270 nm nih.gov | ~0.4 nih.gov | Can produce very small vesicles (SUVs). google.com |
This interactive table compares the outcomes of common methods for controlling the size of research liposomes.
The strategic incorporation of this compound into a lipid bilayer transforms a standard liposome into a functionalized platform for advanced research. The primary purpose is to leverage the terminal primary amine on the glycinyl-glycinyl headgroup. medchemexpress.combroadpharm.com This amine group serves as a reactive handle for the covalent attachment of various molecules through well-established bioconjugation chemistries, such as reacting with N-hydroxysuccinimide (NHS) esters. medchemexpress.com
This functionalization enables several advanced research applications:
Targeted Delivery: Antibodies, peptides (e.g., RGD), or other ligands can be conjugated to the liposome surface to direct them toward specific cell surface receptors, enhancing cellular uptake and specificity. nih.govacs.org
Imaging: Fluorescent dyes or contrast agents can be attached for in vitro and in vivo tracking of the liposomes.
Stimuli-Responsive Systems: The surface can be modified with molecules that trigger payload release in response to specific environmental cues like pH. nih.gov
The DSPE portion of the molecule acts as a stable hydrophobic anchor, ensuring the functional moiety remains securely embedded within the liposome's lipid bilayer during circulation and interaction with biological systems. acs.org
Nanoparticle Design and Fabrication Utilizing this compound
Beyond traditional liposomes, this compound is a valuable component in the fabrication of more complex nanostructures, such as polymeric nanoparticles and other self-assembled systems. nih.gov
Lipid-polymer hybrid nanoparticles (LPNs) combine the advantages of polymeric nanoparticles, such as high stability and drug loading capacity, with the biocompatibility of liposomes. sigmaaldrich.com These constructs typically feature a polymeric core, often made of a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA), surrounded by a lipid shell. sigmaaldrich.com
This compound can be integrated into the outer lipid layer of these hybrid nanoparticles during their self-assembly fabrication. sigmaaldrich.com In this design, the hydrophobic DSPE tails intercalate with other lipids to form the shell, while the hydrophilic Amino-Gly-Gly headgroup is displayed on the nanoparticle surface. This strategy effectively coats the polymeric core with a functionalizable, biocompatible layer, providing the same benefits of surface conjugation described for liposomes. nih.gov The presence of a polyethylene (B3416737) glycol (PEG) lipid conjugate, such as DSPE-PEG, is also common to shield the nanoparticle from the immune system and prolong circulation. nih.govnih.gov
Table 3: Components of a Lipid-Polymer Hybrid Nanoparticle
| Component | Material Example | Function |
|---|---|---|
| Polymeric Core | Poly(lactic-co-glycolic acid) (PLGA) | Encapsulates therapeutic or diagnostic cargo; provides structural integrity. sigmaaldrich.com |
| Lipid Shell | Phosphatidylcholine, DSPE | Enhances biocompatibility, surrounds the polymeric core. sigmaaldrich.com |
| Stealth Moiety | DSPE-PEG2000 | Provides a hydrophilic shield to reduce immune clearance. nih.gov |
| Functional Ligand | this compound | Offers a reactive surface for covalent attachment of targeting molecules. medchemexpress.com |
This interactive table breaks down the typical structure of a lipid-polymer hybrid nanoparticle.
The formation of both liposomes and lipid-based hybrid nanoparticles is governed by the fundamental principle of self-assembly, driven by the amphipathic nature of phospholipids. nih.govthesciencein.org Amphiphilic molecules like this compound possess a dual character: a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. ruixibiotech.com
When dispersed in an aqueous environment, these molecules spontaneously arrange themselves to minimize the energetically unfavorable contact between their hydrophobic tails and water. ruixibiotech.com This leads to the formation of ordered structures, most commonly a lipid bilayer, where the hydrophobic DSPE tails face inward to create a non-polar core, and the polar headgroups (including the Amino-Gly-Gly moiety) face outward toward the aqueous phase. ruixibiotech.comwhiterose.ac.uk This self-assembly is a robust and scalable process, making it a cornerstone of nanoparticle fabrication. nih.gov The stability and morphology of the final nanostructure are influenced by the collective properties of all lipid components in the formulation. whiterose.ac.uk
Hybrid Nanomaterial Architectures in Research (e.g., Gold Nanoparticle Composites)
The creation of hybrid nanomaterials, particularly those involving gold nanoparticles (AuNPs), benefits significantly from surface modification with molecules that can impart stability, biocompatibility, and specific functionalities. Peptide-conjugated lipids like this compound are excellent candidates for this purpose.
The DSPE portion of the molecule can be integrated into a lipid bilayer coating on a nanoparticle surface, or in some cases, the hydrophobic lipid tails can directly adsorb onto the surface of a hydrophobic nanoparticle core. The hydrophilic triglycine (B1329560) linker and the terminal amine group would then be exposed to the aqueous environment. The primary amine serves as a reactive handle for the covalent attachment of a wide array of molecules, such as targeting ligands (e.g., antibodies, aptamers), imaging agents, or therapeutic payloads. nih.gov
In the context of gold nanoparticles, the thiol group of cysteine-containing peptides is often used to form a strong covalent bond with the gold surface. nih.gov While this compound lacks a thiol group, its terminal amine can be used for conjugation to AuNPs through various chemical strategies. For instance, the amine can react with N-hydroxysuccinimide (NHS)-activated carboxyl groups on the surface of functionalized AuNPs to form stable amide bonds. researchgate.net This approach allows for the creation of a lipid-peptide shell around the gold core.
The triglycine linker itself plays a crucial role. It acts as a spacer, separating the functional moiety from the nanoparticle surface, which can reduce steric hindrance and improve the accessibility of the conjugated molecule for interaction with its target. researchgate.net The flexibility of the glycine-rich sequence can also be advantageous.
Detailed Research Findings on Analogous Systems:
While specific data tables for this compound are not available, research on similar peptide-DSPE conjugates provides valuable insights. For example, studies on RGD (arginine-glycine-aspartic acid)-conjugated DSPE have demonstrated successful incorporation into nanoparticles for targeted drug delivery to cancer cells overexpressing integrin receptors. nih.govresearchgate.net In these systems, the peptide-lipid conjugate is a critical component of the nanoparticle's targeting capability.
Another relevant area of research involves the use of cell-penetrating peptides (CPPs) conjugated to DSPE. These constructs can be incorporated into nanoparticles to enhance their cellular uptake. acs.orgfrontiersin.org The general principle involves the DSPE anchor integrating with the nanoparticle's lipidic components, while the CPP is displayed on the surface to interact with cell membranes.
| Feature | Role in Hybrid Nanomaterial Architecture | Analogous Research Finding |
| DSPE Anchor | Provides a stable hydrophobic anchor into a lipid layer or onto a nanoparticle surface. | DSPE is a common component in FDA-approved liposomal formulations, indicating its biocompatibility and stability. nih.govnih.gov |
| Triglycine Linker | Acts as a flexible spacer to present conjugated molecules away from the nanoparticle surface, potentially increasing their activity. | Studies with other linkers, like PEG, have shown that the linker length can significantly impact the targeting efficiency of peptide-functionalized liposomes. researchgate.net |
| Terminal Amine | Offers a versatile point for covalent conjugation of targeting ligands, imaging agents, or drugs. | Amine-terminated lipids are widely used for post-insertion or direct formulation of functionalized nanoparticles. nih.gov |
Micelle Systems in Research Applications
Micelles are self-assembled, colloidal structures formed by amphiphilic molecules in an aqueous solution. The hydrophobic parts of the molecules aggregate to form the core, while the hydrophilic parts form the outer shell, or corona. DSPE-based lipids, particularly when conjugated to hydrophilic polymers like polyethylene glycol (PEG), are well-known for their ability to form stable micelles. nih.govacs.orgresearchgate.net
This compound, being an amphiphilic molecule with a hydrophobic DSPE tail and a hydrophilic triglycine-amine headgroup, is expected to self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). The hydrophobic distearoyl chains would form the core of the micelle, which can serve as a reservoir for encapsulating hydrophobic drugs. The triglycine-amine headgroups would form the hydrophilic corona, interfacing with the surrounding aqueous medium.
The characteristics of these micelles, such as their size, stability, and drug-loading capacity, would be influenced by the properties of the constituent molecules. The bulky DSPE tails would contribute to a low CMC, meaning that the micelles would be stable even at low concentrations. nih.gov The nature of the headgroup also plays a significant role. The triglycine linker provides a degree of hydrophilicity and flexibility to the micellar corona. The terminal amine groups on the surface of the micelle could be used for further functionalization, similar to their role in hybrid nanomaterials. nih.gov
Detailed Research Findings on Analogous Systems:
Research on DSPE-PEG micelles has shown that they are effective carriers for various therapeutic agents. nih.govspringernature.com The PEG corona provides a "stealth" effect, reducing clearance by the immune system and prolonging circulation time. nih.gov While the triglycine linker in this compound is much shorter than the typically used PEG chains, it would still provide a hydrophilic interface.
Studies on other peptide-lipid conjugates that form micelles have demonstrated their utility in drug delivery. For instance, lipopeptides containing lysine-rich tripeptides have been shown to self-assemble into spherical micelles and exhibit antimicrobial activity. nih.govacs.org This highlights the potential for the peptide portion of the amphiphile to impart biological activity to the resulting nanostructure.
The table below summarizes the expected properties of micelles formed from this compound based on the behavior of analogous systems.
| Micelle Property | Influencing Factor (from this compound) | Expected Characteristic based on Analogous Research |
| Critical Micelle Concentration (CMC) | Hydrophobic DSPE tails and hydrophilic headgroup. | Low CMC, leading to high stability upon dilution. DSPE-PEG micelles are known for their low CMCs. researchgate.net |
| Micelle Size | Balance between the hydrophobic core and the hydrophilic corona. | Expected to be in the nanometer range. The size of DSPE-PEG micelles is typically between 7-35 nm. researchgate.net |
| Core Properties | Composed of the distearoyl lipid chains. | Capable of encapsulating hydrophobic molecules. |
| Corona Properties | Formed by the triglycine-amine headgroups. | Provides a hydrophilic and functionalizable surface. The amines can be used for conjugation. |
| Stability | Strong hydrophobic interactions between the DSPE tails. | The glassy phase of the DSPE core at lower temperatures can increase micelle stability. acs.org |
Polyethylene Glycol (PEG) Modification Strategies (PEGylation)
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule or nanoparticle surface, is a widely adopted strategy to modulate the properties of research constructs. The incorporation of DSPE-PEG derivatives, where PEG is linked to the DSPE lipid anchor, is a common method to achieve this. This modification leverages the biophysical properties of PEG to influence the construct's interaction with its biological environment.
Impact of PEG Chain Length on Research Construct Behavior
The length of the PEG chain integrated into a research construct, such as a liposome or nanoparticle, is a critical determinant of its in vitro and in vivo characteristics. Different molecular weights (MW) of PEG correspond to varying chain lengths, and this parameter can be fine-tuned to optimize the construct for specific research applications.
Longer PEG chains, such as those with a molecular weight of 5000 Da (PEG5000), have been shown to form a thicker, more extended layer on the surface of nanocrystals compared to shorter chains like PEG2000. nih.gov This extended conformation can be advantageous for prolonging the circulation time of the construct in in vivo models and provides better facilitation for the attachment of targeting ligands. nih.gov Conversely, research has also indicated that for certain nanoparticle formulations, a shorter PEG chain (e.g., MW 2000 Da) might offer superior colloidal stability and higher surface binding. nih.gov
Studies have demonstrated that increasing the PEG molecular weight can lead to an increase in the nanoparticle size. nih.gov For instance, liposomes formulated with DSPE-PEG of varying lengths showed that as the PEG-linker length increased, the zeta potential of the particles decreased. tandfonline.com Specifically, the use of a long PEG chain (MW 10 kDa) can lead to the formation of a dense "brush" conformation on the nanoparticle surface, which is highly effective at inhibiting macrophage uptake. rsc.org However, it is also noted that excessively long PEG chains (greater than 5 kDa) can sometimes cause aggregation or destruction of liposomes. rsc.org The choice of PEG chain length therefore represents a crucial optimization step in the design of research constructs for controlled biological interactions.
Table 1: Impact of DSPE-PEG Chain Length on Nanoparticle Properties
| PEG Molecular Weight (Da) | Effect on Nanoparticle Property | Research Finding |
| 2000 | Higher surface binding and superior colloidal stability for some nanocrystals. nih.gov | DSPE-PEG2000 provided better stability for felodipine (B1672334) and griseofulvin (B1672149) nanocrystals compared to DSPE-PEG5000. nih.gov |
| 5000 | Forms a thicker, more extended layer on nanocrystal surfaces. nih.gov | This extended structure is beneficial for prolonging circulation time and attaching targeting ligands. nih.gov |
| 10000 | Can form a dense "brush" conformation, effectively inhibiting macrophage uptake. rsc.org | A dense brush conformation with 10 kDa PEG significantly reduces macrophage interaction. rsc.org |
| >5000 | May cause aggregation or destruction of liposomes in some cases. rsc.org | There is a potential for decreased stability with very long PEG chains. rsc.org |
Role of PEGylation in Enhancing Colloidal Stability in Vitro
The presence of PEG on the surface of nanoparticles, often achieved through the incorporation of DSPE-PEG, plays a crucial role in maintaining their colloidal stability in experimental settings. tandfonline.com This stability is essential for preventing the aggregation of nanoparticles in biological media, which can alter their intended function and lead to experimental artifacts. tandfonline.com
PEGylation creates a hydrophilic shield around the nanoparticle, which sterically hinders interactions between particles and prevents them from clumping together. mdpi.com This "stealth" effect is a key reason for the improved stability of PEGylated constructs in various buffers and cell culture media. mdpi.com For example, the use of DSPE-mPEG2000 has been shown to enhance the colloidal stability of prodrug nanoparticles in physiologically relevant media, preventing their rapid aggregation. tandfonline.com
Research comparing different PEGylated lipids has highlighted the effectiveness of DSPE-PEG2000 in maintaining the stability of nanocrystals. nih.gov Similarly, studies with liposomes have shown that PEGylation can prevent aggregation that is often observed with non-PEGylated counterparts. liposomes.ca The density of the PEG coating is also a critical factor; a high surface density of PEG is generally required for optimal colloidal stability. mdpi.com This enhanced stability ensures that the nanoparticles remain dispersed and functional throughout the course of an in vitro experiment.
PEGylation for Reduced Non-Specific Interactions in Research Models
A significant advantage of PEGylating research constructs with molecules like DSPE-PEG is the reduction of non-specific interactions with proteins and cells. nanosoftpolymers.comlabinsights.nl This is particularly important in in vivo research models, where nanoparticles can be rapidly cleared from circulation by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. rsc.org
The hydrophilic and flexible nature of the PEG chains creates a "cloud" on the nanoparticle surface that sterically hinders the adsorption of opsonins, which are plasma proteins that mark foreign particles for phagocytosis. mdpi.com By reducing opsonization, PEGylation effectively camouflages the nanoparticles from the immune system, leading to a significant reduction in their uptake by macrophages and other phagocytic cells. nih.govrsc.org This "stealth" property results in a longer circulation half-life of the nanoparticles in the bloodstream, allowing for more effective interrogation of the intended biological target. nih.govlabinsights.nl
Studies have shown that increasing the surface density of PEG leads to decreased accumulation of nanoparticles in the liver. nih.gov For instance, nanoparticles coated with a dense brush of PEG exhibited significantly reduced macrophage uptake in vitro. rsc.org This reduction in non-specific binding is not only crucial for in vivo studies but also for in vitro assays, where it minimizes unwanted interactions with cellular components other than the intended target, thereby improving the specificity of the research findings. nanosoftpolymers.comlabinsights.nl
Targeting Ligand Conjugation for Specific Research Interrogations
To direct research constructs to specific cells or tissues of interest, their surfaces can be functionalized with targeting ligands. The terminal amine group of this compound, or more commonly, the functional groups at the distal end of a DSPE-PEG chain, provide convenient points of attachment for these ligands. This active targeting strategy enhances the specificity of the investigation by concentrating the research tool at the desired site.
Peptide-Mediated Targeting Strategies (e.g., RGD peptide analogs)
Peptides are a versatile class of targeting ligands due to their small size, high specificity, and relatively low immunogenicity. One of the most widely studied peptide targeting motifs is the Arginine-Glycine-Aspartic acid (RGD) sequence. nih.gov RGD peptides and their analogs specifically bind to integrin receptors, which are a family of cell adhesion molecules often overexpressed on the surface of endothelial cells in angiogenic blood vessels and on various cancer cells. nih.govavantiresearch.com
For research applications, RGD peptides can be conjugated to the surface of lipid-based nanoparticles, such as liposomes, to facilitate their targeted delivery. researchgate.net This is typically achieved by reacting a thiol-modified RGD peptide with a maleimide-functionalized DSPE-PEG incorporated into the liposome membrane. nih.govnih.govresearchgate.net The resulting RGD-functionalized nanoparticles can then be used to study processes involving integrin-expressing cells. For example, RGD-modified liposomes have been shown to exhibit significantly higher cellular internalization in melanoma cells compared to non-targeted liposomes. researchgate.net This targeted approach allows for the specific interrogation of cellular pathways and functions in cells that overexpress the target integrins. researchgate.net
Table 2: Research Findings on RGD-Peptide-Mediated Targeting
| Research Focus | Key Finding |
| Enhanced Cellular Uptake | RGD-modified liposomes showed remarkably higher cellular internalization in melanoma cells compared to non-targeted systems. researchgate.net |
| Specificity of Binding | The uptake of RGD-PEGylated liposomes was confirmed to be via integrin receptor-mediated endocytosis in retinal pigment epithelial cells. nih.gov |
| Dual-Ligand Targeting | Liposomes modified with both RGD and TAT peptides showed increased targeting area in tumors. mdpi.com |
| In Vivo Tumor Accumulation | cRGD-modified liposomes demonstrated enhanced accumulation in B16F10 melanoma xenograft tumors in mice. researchgate.net |
Antibody and Aptamer Functionalization Techniques for Research Specificity
Beyond peptides, antibodies and aptamers are powerful targeting ligands that can be conjugated to the surface of DSPE-PEG-modified nanoparticles to achieve a high degree of research specificity. nih.govcreativepegworks.com
Antibodies , with their high affinity and specificity for their target antigens, can be attached to the distal end of PEG chains on a nanoparticle's surface. nih.govnih.gov A common method involves the use of DSPE-PEG-maleimide, which reacts with thiolated antibodies or antibody fragments (like Fab') to form a stable covalent bond. nih.govencapsula.compnas.org This approach has been used to create "immunoliposomes" that can target specific cell surface receptors. nih.govpnas.org For example, liposomes functionalized with an antibody against the transferrin receptor have been developed to study transport across the blood-brain barrier. nih.govpnas.org The use of antibody fragments can be advantageous as they may have reduced interaction with the reticuloendothelial system. nih.gov
Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity, similar to antibodies. mdpi.comthno.org They offer advantages such as smaller size, lower immunogenicity, and ease of synthesis and modification. thno.org Aptamers can be conjugated to nanoparticles using various chemistries. For instance, an amine-terminated aptamer can be linked to a carboxyl-functionalized DSPE-PEG using EDC/NHS chemistry. nih.gov Alternatively, a thiol-modified aptamer can be attached to a maleimide-functionalized DSPE-PEG. mdpi.comnih.gov Aptamer-functionalized nanoparticles have been developed for targeted research in various cancer models, where they can selectively bind to receptors overexpressed on cancer cells, such as nucleolin or HER-2. mdpi.comnih.gov
Small Molecule Ligand Attachment for Receptor-Specific Studies
The structure of this compound, featuring a terminal primary amine group at the end of a triglycine linker, presents a readily available site for the covalent attachment of small molecule ligands. medchemexpress.commedchemexpress.com This functionality is paramount for research focused on receptor-specific interactions. The terminal amine can react with various functional groups on small molecules, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of activators like EDC or HATU), to form stable amide bonds. medchemexpress.commdpi.com
This conjugation strategy is widely employed to decorate the surface of liposomes or other nanoparticles with ligands that can specifically bind to receptors overexpressed on certain cell types. nih.govnih.gov For instance, researchers can attach small molecules known to bind to specific cell surface receptors to investigate the roles of these receptors in cellular processes. nih.govnih.gov By creating nanoparticles that can target and bind to specific receptors, it becomes possible to study receptor-mediated endocytosis, signaling pathways, and other cellular events with high precision. nih.gov
The triglycine linker itself can play a role in presenting the attached ligand effectively. The flexible nature of the glycine (B1666218) chain can provide sufficient distance and orientation for the ligand to interact optimally with its target receptor, avoiding steric hindrance from the nanoparticle surface. bu.edu
Table 1: Examples of Small Molecule Ligands and Their Respective Receptors for Research Applications
| Targeting Ligand | Receptor | Research Area of Interest |
| Folic Acid | Folate Receptor | Investigating cell proliferation in receptor-overexpressing models. nih.govnih.gov |
| Arginine-Glycine-Aspartic acid (RGD) peptide | Integrins (e.g., αvβ3) | Studying cell adhesion, migration, and angiogenesis. avantiresearch.comavantiresearch.com |
| Galactose | Asialoglycoprotein Receptor (ASGPR) | Researching targeted delivery to hepatocytes. |
| Transferrin | Transferrin Receptor | Exploring receptor-mediated uptake mechanisms. |
This table provides illustrative examples and is not exhaustive.
Multifunctional Surface Design for Advanced Research Systems
The versatility of this compound extends to the creation of multifunctional surfaces on nanoparticles, allowing for the integration of multiple capabilities into a single research construct. This approach is crucial for developing sophisticated systems that can perform complex tasks in experimental settings.
Co-incorporation of Multiple Targeting Moieties
In many biological systems, enhanced specificity and efficiency can be achieved by targeting multiple cell surface markers simultaneously. This compound can be co-incorporated into a nanoparticle formulation alongside other functionalized lipids, each bearing a different targeting moiety. nih.govtandfonline.com This results in a "dual-targeting" or "multi-targeting" nanoparticle capable of binding to multiple receptor types. tandfonline.com
For example, a liposome could be engineered to display both folic acid and a peptide ligand. This strategy can be used in research to investigate synergistic targeting effects or to target heterogeneous cell populations that express different combinations of receptors. nih.gov The ability to create such multifunctional surfaces is essential for developing advanced research tools to probe complex biological environments. tandfonline.com
Integration of Stimuli-Responsive Elements for Research Control (e.g., pH, temperature, light)
This compound can be a component of stimuli-responsive nanoparticle systems designed for controlled experimental conditions. google.comfrontiersin.org These systems are engineered to change their properties in response to specific environmental triggers, such as changes in pH, temperature, or exposure to light. nih.govbrieflands.com
pH-Responsive Systems: In research contexts, nanoparticles can be designed to release their contents in acidic environments, mimicking the conditions found in endosomes or lysosomes. mdpi.comnih.gov While Amino-Gly-Gly-DSPE itself is not pH-sensitive, it can be incorporated into liposome formulations containing pH-sensitive lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesteryl hemisuccinate (CHEMS). brieflands.commdpi.com In such a system, the Amino-Gly-Gly-DSPE can be used to attach a targeting ligand, guiding the nanoparticle to a specific cell, while the pH-sensitive components mediate the release of an encapsulated payload upon internalization into acidic cellular compartments. nih.govresearchgate.net The triglycine linker in Amino-Gly-Gly-DSPE can also be relevant in pH-responsive designs, as the protonation state of amino acids can be influenced by pH, potentially affecting surface charge and interactions in specific microenvironments. google.comnih.gov
Temperature and Light-Responsive Systems: Similarly, this phospholipid can be integrated into temperature-sensitive or light-sensitive liposomes. These formulations often contain lipids that undergo a phase transition or a conformational change at a specific temperature or upon irradiation with a certain wavelength of light, leading to the release of their contents. brieflands.com The Amino-Gly-Gly-DSPE component would serve as an anchor point for targeting ligands or other functional molecules within these advanced research constructs.
Table 2: Stimuli-Responsive Systems for Research Control
| Stimulus | Mechanism | Research Application |
| pH | Protonation of titratable lipids (e.g., CHEMS) causes bilayer disruption. nih.gov | Studying intracellular release mechanisms in endo-lysosomal pathways. mdpi.com |
| Temperature | Lipids undergo a gel-to-liquid crystalline phase transition above a specific temperature, increasing permeability. | Spatially and temporally controlled release of agents in in-vitro/in-vivo models. |
| Light | Photosensitive molecules embedded in the lipid bilayer induce disruption upon light exposure. brieflands.com | High-precision, on-demand release of molecules for studying cellular responses. |
This table outlines the basic principles of stimuli-responsive systems in a research context.
Theranostic Design Principles in Research Constructs (excluding clinical imaging/therapy)
In a purely research context, the principles of theranostics—combining a targeting or diagnostic element with a separate effector component—can be applied to create powerful experimental tools. This compound is a valuable building block for such constructs, facilitating the attachment of various moieties. researchgate.net
A research-focused theranostic nanoparticle could be designed to include:
A Targeting Ligand: Attached via the Amino-Gly-Gly-DSPE to direct the nanoparticle to a specific cell type or tissue in an experimental model. researchgate.netnih.gov
A Fluorescent Reporter: A dye can be conjugated to the nanoparticle surface to allow for visualization and tracking of the nanoparticle's distribution and cellular uptake using microscopy. thno.org
An Encapsulated Effector Molecule: This could be a bioactive small molecule, a piece of genetic material, or an enzyme substrate, the delivery of which is intended to perturb or report on a specific biological process under investigation.
For example, a researcher could design a liposome functionalized with an RGD peptide via Amino-Gly-Gly-DSPE to study integrin-mediated uptake in a specific cell line. The liposome could also contain a fluorescent dye for tracking and encapsulate a specific enzyme inhibitor to probe its effect on a particular signaling pathway. This multifunctional design allows for simultaneous targeting, imaging, and functional perturbation within a single, controlled experiment. nih.govmdpi.com
Conclusion
Amino-Gly-Gly-DSPE HCl salt stands out as a highly valuable and versatile chemical compound in the landscape of advanced biomedical research. Its well-defined structure, featuring a reactive terminal amine on a flexible triglycine (B1329560) linker, provides a robust platform for the surface functionalization of lipid-based nanocarriers. This capability is central to the development of sophisticated drug delivery systems that can be targeted to specific cells, respond to environmental stimuli, and deliver a range of therapeutic agents from small molecules to large nucleic acids. Its utility extends into the realms of gene therapy and bio-imaging, underscoring its role as a fundamental building block in the creation of next-generation theranostic agents. As research continues to push the boundaries of nanomedicine and personalized therapies, the importance of precisely engineered phospholipids (B1166683) like this compound is set to grow, paving the way for more effective and targeted treatments for a host of diseases.
Molecular and Cellular Research Mechanisms Explored with Amino Gly Gly Dspe Hcl Salt Constructs
Molecular Recognition and Ligand-Receptor Binding Kinetics in Research Models
The lipid conjugate Amino-Gly-Gly-DSPE HCl salt serves as a critical anchoring molecule in the construction of targeted nanocarriers, such as liposomes and micelles. Its 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion integrates stably into the lipid bilayer of the nanocarrier. The terminal amino group, separated from the DSPE anchor by a short triglycine (B1329560) (Gly-Gly-Gly) linker, provides a reactive site for the covalent attachment of specific targeting ligands. This modular design allows researchers to create tailored nanoplatforms for investigating the nuanced biophysics of molecular recognition, particularly the binding kinetics between cell surface receptors and their corresponding ligands.
Kinetic Studies of Integrin-Ligand Interactions
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Their affinity for ligands, such as peptides containing the arginine-glycine-aspartic acid (RGD) motif, is dynamically regulated through conformational changes. elifesciences.orgnih.gov Constructs utilizing this compound to present RGD peptides on liposomal surfaces are instrumental in studying the kinetics of these interactions. By anchoring the ligand to a fluid lipid bilayer, these models more closely mimic the natural presentation of ligands on a cell surface compared to ligands immobilized on rigid substrates. nih.gov
Kinetic parameters, such as the association rate constant (k_on) and the dissociation rate constant (k_off), define the binding and unbinding speed of a ligand to its receptor. The equilibrium dissociation constant (K_d), calculated as k_off/k_on, is a measure of binding affinity.
Research using systems analogous to ligand-conjugated DSPE constructs has demonstrated that the physical context of the ligand presentation significantly impacts binding kinetics. For instance, atomic force microscopy (AFM) studies comparing the binding kinetics of ligands conjugated to liposomes versus those on rigid surfaces have revealed substantial differences. One such study measured the interaction between E-selectin and its ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), and found that liposomal presentation dramatically increased the association rate. nih.gov This is attributed to the lateral mobility of the ligand-lipid conjugate within the liposome (B1194612) membrane, which facilitates optimal orientation for receptor binding. nih.gov
| System | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_d) (µM) | Reference |
|---|---|---|---|---|
| PSGL-1 on Rigid Surface with E-selectin | 9.32 x 10⁴ | 1.54 | 16.51 | nih.gov |
| PSGL-1 on Liposome with E-selectin | 5.00 x 10⁷ | 2.76 | 0.06 | nih.gov |
Affinity Modulation through Multivalency
The RGD-integrin system is a classic model for exploring multivalent effects. nih.govacs.org Integrins often cluster on the cell surface, creating localized areas of high receptor density. nih.gov A nanoparticle decorated with multiple RGD peptides can engage several integrin receptors simultaneously. researchgate.net This multivalent binding significantly enhances the particle's avidity for the target cell, a phenomenon quantified by the multivalent enhancement factor (MVE). The MVE compares the inhibitory concentration (IC₅₀) of the free, monovalent peptide to the IC₅₀ of the peptide when presented on the multivalent nanoparticle. nih.govacs.org
Studies have shown that multivalent presentation of RGD peptides on nanoparticles can enhance binding affinity by orders of magnitude compared to the free peptide. For example, one study reported an MVE of 38 for an RGD-nanoparticle system binding to endothelial cells, indicating a 38-fold increase in functional affinity. nih.govacs.orgacs.org This enhancement is due to a combination of factors, including a reduced effective dissociation rate (if one ligand unbinds, others hold the particle in place, increasing the probability of rebinding) and the ability of the nanoparticle to induce receptor clustering. nih.gov The design of these multivalent constructs, including the spacing and flexibility of the linker arm—analogous to the Gly-Gly-Gly segment in Amino-Gly-Gly-DSPE—is critical for optimizing these interactions. nih.gov
| Ligand Type | System | Affinity Measure (IC₅₀) | Multivalent Enhancement Factor (MVE) | Reference |
|---|---|---|---|---|
| Monomeric RGD Peptide | Inhibition of Endothelial Cell Adhesion | ~760 nM | N/A | nih.govacs.org |
| Multivalent RGD-Nanoparticle (20 peptides/particle) | Inhibition of Endothelial Cell Adhesion | 20 nM (peptide concentration) | 38 | nih.govacs.org |
| Monomeric c(RGDfK) | Binding to αvβ3 on HUVEC cells | Micromolar (µM) range | N/A | liposomes.ca |
| Multimeric RGD-conjugates | Binding to αvβ3 | Nanomolar (nM) range | >10-fold increase | thno.orgnih.gov |
In Vitro and Ex Vivo Research Applications Utilizing Amino Gly Gly Dspe Hcl Salt
Advanced Cell Culture Models and Assays
Amino-Gly-Gly-DSPE HCl salt is instrumental in developing complex cell culture platforms that offer deeper insights into cellular behavior compared to traditional two-dimensional (2D) cultures. These platforms include functionalized surfaces for adhesion studies and advanced 3D models that better represent the architecture of natural tissues. nih.govplos.org
Cell Adhesion and Spreading Assays
The ability to control how cells adhere and spread on a substrate is critical for studying cellular behavior. This compound facilitates the creation of biomimetic surfaces, particularly on supported lipid bilayers (SLBs), which serve as models of the cell membrane. nih.gov The DSPE portion of the molecule anchors it within the lipid bilayer, while the Amino-Gly-Gly linker allows for the attachment of specific ligands, most notably adhesion-mediating peptides like Arginylglycylaspartic acid (RGD). nih.govwikipedia.org The RGD sequence is a well-known motif found in extracellular matrix (ECM) proteins that binds to integrin receptors on the cell surface, thereby promoting cell adhesion. wikipedia.orgnih.gov
Research on human mesenchymal stem cells (hMSCs) has utilized RGD-functionalized SLBs to investigate the impact of ligand density and mobility on cell behavior. nih.gov These studies demonstrate that cell adhesion is a specific interaction with the RGD ligands, and the extent of cell spreading is directly influenced by the density of these ligands on the surface. nih.gov On surfaces where the RGD-lipid conjugates are mobile, cell area is significantly regulated by ligand density, indicating that the ability of ligands to cluster can impact cell adhesion and spreading dynamics. nih.gov
| Parameter | Ligand-Mobile SLBs | Ligand-Immobile SLBs | Key Finding | Source |
| Cell Adhesion | Positively correlated to RGD ligand density | Positively correlated to RGD ligand density | Adhesion occurs through specific RGD-integrin interactions. | nih.gov |
| Cell Spreading Area | Significantly regulated by RGD ligand density | Less dependent on RGD ligand density | Ligand mobility and clustering potential are key regulators of cell spreading. | nih.gov |
| Osteogenic Differentiation | Positively correlated to RGD ligand density | Not specified | Regulation of cell spreading is directly linked to cell differentiation capacity. | nih.gov |
This table summarizes findings on how RGD-functionalized supported lipid bilayers (SLBs), which can be created using linkers like Amino-Gly-Gly-DSPE, guide human mesenchymal stem cell (hMSC) behavior.
Cellular Uptake and Internalization Studies
This compound is a key component in the surface modification of nanocarriers like liposomes to study and enhance their uptake by cells. tandfonline.com The terminal amine on the Gly-Gly-Gly linker provides a conjugation point for attaching molecules that can target specific cell surface receptors or facilitate internalization through cell-penetrating peptides (CPPs). medchemexpress.comnih.gov
Studies have shown that modifying the surface of nanoparticles significantly influences their interaction with cells and subsequent uptake. For example, liposomes functionalized with CPPs, such as octa-arginine (R8), exhibit enhanced cellular uptake. tandfonline.com Similarly, conjugating sugar molecules to DSPE-PEG lipids on liposomes can target glucose transporters (GLUTs) that are often overexpressed on cancer cells, thereby increasing internalization. researchgate.net The efficiency of uptake can be quantified by encapsulating a fluorescent probe within the liposomes and measuring the fluorescence intensity inside the cells. tandfonline.comresearchgate.net Research has demonstrated that the choice of ligand is critical; for instance, in one study, liposomes modified with malt (B15192052) disaccharide showed strong cellular uptake by C6 glioma cells. researchgate.net
| Nanocarrier Formulation | Cell Line | Key Finding | Source |
| p-R8-DOCA-Lipos | Caco-2 | Cellular uptake was 4.96 times higher than the solution group. | tandfonline.com |
| Malt disaccharide-Liposomes | C6 glioma cells | Demonstrated strong cellular uptake efficiency. | researchgate.net |
| Glucose-PEG600-DSPE Liposomes | C6 glioma cells | Showed strong cellular uptake efficiency. | researchgate.net |
| R8-RGD modified nanoparticles | Tumor cells (in vivo) | Achieved significantly enhanced tumor-active targeting and penetration compared to R8 or RGD alone. | nih.gov |
This table presents findings from studies where liposomes and nanoparticles, often formulated with DSPE-containing lipids, were functionalized to enhance cellular uptake.
Functional Assays on Cell Signaling Pathways
By creating surfaces that present specific biochemical cues, researchers can investigate how external signals are translated into intracellular responses. Functionalizing lipid bilayers with peptides using Amino-Gly-Gly-DSPE allows for precise control over the presentation of ligands to cell surface receptors, such as integrins. nih.govpnas.org
The binding of integrins to RGD peptides anchored on a mobile lipid bilayer has been shown to trigger a cascade of signaling events. pnas.orgnih.gov This interaction leads to the clustering of integrin receptors, which in turn activates Src family kinases and stimulates actin polymerization. pnas.orgnih.gov This signaling cascade is fundamental to the process of cell spreading and movement. nih.gov Furthermore, the physical properties of the ligand presentation, such as density, can influence long-term cellular processes like differentiation. For hMSCs cultured on RGD-functionalized mobile SLBs, an increase in ligand density, which promotes greater cell spreading, is positively correlated with their capacity for osteogenic (bone cell) differentiation. nih.gov This demonstrates a direct link between the engineered cell-surface interface, cell mechanics, and the signaling pathways that govern cell fate. nih.gov Amino acids themselves, including glycine (B1666218), are known to play regulatory roles in key signaling pathways like mTORC1 and MAPK, which are involved in nutrient sensing, cell growth, and anti-inflammatory responses. nih.gov
Co-culture and 3D Spheroid Models for Research
To better replicate the complex microenvironment of human tissues, researchers are increasingly turning to 3D culture systems, such as spheroids and organoids, often incorporating multiple cell types (co-culture). plos.orgnih.govresearchgate.net These models recapitulate cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients, that are absent in 2D monolayer cultures. plos.org
This compound is used to formulate the advanced, functionalized nanomedicines and delivery systems that are evaluated in these sophisticated models. tandfonline.comnih.gov For example, a 3D co-culture spheroid model of pancreatic adenocarcinoma, which includes both tumor cells and stromal fibroblasts, has been developed to create a more accurate platform for drug discovery. nih.gov Similarly, 3D co-cultures of breast cancer cells with fibroblasts and endothelial cells have shown that cancer cells can exhibit different sensitivities to chemotherapeutics compared to when they are cultured alone or in 2D. plos.org The development of patient-derived 3D spheroid models, such as those for Alzheimer's disease using neurons and astrocytes, allows for drug efficacy testing on platforms that better reflect human pathology. nih.gov In these contexts, DSPE-based functionalized liposomes can be used to test targeted drug delivery strategies in a more physiologically relevant setting. nih.gov
Application in Regenerative Medicine and Tissue Engineering Research
In regenerative medicine, the goal is to repair or replace damaged tissues. A key strategy involves using scaffolds that provide a structural support for cells to attach, proliferate, and form new tissue. The bioactivity of these scaffolds can be significantly enhanced through surface functionalization. nih.gov
Scaffold Functionalization for Cell Seeding and Growth
This compound, or analogous peptide-linker chemistries, are employed to modify the surfaces of biocompatible polymer scaffolds, such as those made from polycaprolactone (B3415563) (PCL). nih.govnih.gov PCL is a promising material for tissue engineering, but its surface is naturally hydrophobic, which can limit cell attachment. nih.gov
In one study, 3D-printed PCL scaffolds were functionalized by immobilizing hyaluronic acid (HA) that was conjugated with a glycine-peptide. nih.govnih.gov This modification dramatically changed the scaffold's properties. The functionalization process introduced hydrophilicity, which is more favorable for cell attachment, and provided multiple functional groups on the scaffold surface. nih.gov The modified scaffolds demonstrated enhanced swelling, improved mechanical strength, and better support for endothelial cell adhesion, proliferation, and viability. nih.gov Such enhancements are crucial for promoting the formation of vascularized tissue constructs, a major goal in tissue engineering. nih.gov The use of peptides and proteins to modify polymer scaffolds is a widespread strategy to introduce biological cues, like the RGD sequence, that promote cell adhesion and guide tissue regeneration. mdpi.com
| Property | Unmodified PCL Scaffold | Functionalized PCL Scaffold | Impact of Functionalization | Source |
| Wettability (Static Water Contact Angle) | 98° (Hydrophobic) | 21° (Hydrophilic) | Increased hydrophilicity, favoring cell attachment. | nih.gov |
| Surface Charge (Zeta Potential at pH 7.4) | Not specified | -12.04 mV | Introduced a negative surface charge. | nih.gov |
| Mechanical Strength | 26 MPa | 51 MPa | Approximately 2-fold increase in strength. | nih.gov |
| Endothelial Cell Viability | Baseline | Improved | Enhanced cell adhesion, proliferation, and viability. | nih.gov |
This table shows the improved properties of polycaprolactone (PCL) scaffolds after being functionalized with hyaluronic acid-glycine-peptide conjugates, demonstrating their enhanced potential for tissue engineering applications. nih.gov
Biomaterials Research and Development
This compound is a specialized phospholipid that serves as a versatile building block in the research and development of advanced biomaterials. medchemexpress.com Its amphiphilic nature, combining the hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid tails with a hydrophilic triglycine-amine headgroup, allows for its incorporation into various lipid-based assemblies. ruixibiotech.com These assemblies are central to numerous research applications, from creating model cell membranes to developing sophisticated nanocarriers for research purposes. nih.govnih.gov
The primary role of this compound in biomaterials science is to functionalize the surface of lipid structures like liposomes or lipid nanoparticles (LNPs). medchemexpress.comnih.gov The DSPE portion anchors the molecule within the lipid bilayer, while the terminal primary amine on the triglycine (B1329560) spacer is exposed to the aqueous environment. medchemexpress.com This amine group is a key functional feature, serving as a reactive site for conjugation chemistry. Researchers can covalently attach a wide array of molecules, including targeting ligands (peptides, antibodies), imaging agents (fluorophores), or other polymers to the surface of the biomaterial. nih.gov This "post-insertion" or "post-formation" modification capability is a powerful tool in the rational design of biomaterials for specific research inquiries. nih.gov
Surface Modification of Implants and Devices for Research
In the field of biomedical research, particularly for implants and medical devices, surface properties are paramount to performance and biocompatibility. nih.govnih.gov this compound and similar peptide-lipid conjugates are investigated for their potential in surface modification research. The strategy involves coating the surface of a material, such as a titanium implant, with a lipid-based layer that includes the functionalized phospholipid. This creates a biomimetic surface that can be tailored to elicit specific biological responses. mdpi.comunipd.it
A significant area of this research focuses on enhancing osseointegration, the process of direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. mdpi.comnih.gov Research has demonstrated that modifying implant surfaces with cell-adhesive peptides can significantly improve the attachment, proliferation, and differentiation of osteoblasts (bone-forming cells). mdpi.comnih.gov While Amino-Gly-Gly-DSPE itself is not the primary adhesion promoter, its terminal amine allows for the attachment of well-known adhesion sequences, such as GRGD (Gly-Arg-Gly-Asp). mdpi.commedchemexpress.com
Studies using tetrapeptide-coated titanium implants have shown a positive impact on surface characteristics like wettability and hemocompatibility, which are directly related to increased osteoblast cell adhesion. mdpi.com The DSPE component ensures stable anchoring of the peptide to the surface via a lipid layer, while the glycine spacer can provide flexibility for the peptide to interact optimally with cellular receptors. nih.gov This approach allows researchers to systematically study how specific surface cues influence the complex cascade of events leading to successful tissue integration with an implanted device. researchgate.net
| Implant/Surface | Modification | Key Research Finding | Reference |
|---|---|---|---|
| Titanium (Ti) Implant | Coating with Gly-Arg-Gly-Asp (GRGD) peptide | Increased osteoblast adhesion and proliferation; positive impact on wettability and hemocompatibility. | mdpi.com |
| Sandblasted, Large-Grit, Acid-Etched (SLA) Ti Implants | Hydrophilic surface modification | Showed superior bone-to-implant contact in early stages (3-6 weeks) compared to other surfaces. Suggested to promote differentiation and maturation of osteoblasts. | nih.gov |
| Polyetheretherketone (PEEK) | Coating with bioactive materials like Titanium (Ti) | Aims to improve biological activity while maintaining favorable mechanical properties (elastic modulus). | unipd.it |
| General Implant Surfaces | Attachment of synthetic 15-amino acid peptides | Promotes osseointegration by increasing osteoblast and mesenchymal cell attachment, spreading, and osteogenic gene expression. | nih.gov |
Hydrogel and Gel-Based Systems in Research
Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of holding large amounts of water, are extensively studied as scaffolds in tissue engineering and as matrices for controlled release studies. researchgate.netresearchgate.net The incorporation of biologically active molecules, such as peptides and amino acids, into hydrogel structures is a key area of research to create more functional and biomimetic materials. researchgate.netnih.gov
This compound can be utilized in the development of research-grade hydrogel systems in several ways. The self-assembly of peptide- and amino acid-based molecules is a common method for forming supramolecular hydrogels. mdpi.comfrontiersin.org These gels are held together by non-covalent interactions like hydrogen bonding and hydrophobic interactions. researchgate.net A lipid-peptide conjugate like Amino-Gly-Gly-DSPE can be incorporated into these systems, where the DSPE's hydrophobic tails can interact with other hydrophobic domains within the gel network, effectively anchoring the triglycine headgroup within the hydrogel matrix.
This approach allows for the functionalization of the hydrogel. The exposed terminal amine group can be used to conjugate other molecules, or the triglycine sequence itself can modify the local microenvironment within the gel. medchemexpress.comnih.gov For example, researchers have developed injectable, amino acid-based hydrogels that are pH-responsive, demonstrating how the chemical properties of the amino acid building blocks can impart specific functions to the final material. nih.gov The integration of lipid-peptide components can also influence the mechanical properties and stability of the hydrogel, which are critical parameters in studies related to cell culture and tissue regeneration. mdpi.com
| Hydrogel System | Key Components | Research Application/Finding | Reference |
|---|---|---|---|
| Poly(aspartic acid) (PASP) Hydrogel | PASP cross-linked with amino acids (cystamine, lysine-methylester) | Investigated as a fully amino acid-based, biocompatible, and biodegradable hydrogel. Swelling properties were pH-dependent. | researchgate.net |
| Self-Assembling Dipeptide Hydrogels | Fmoc-protected dipeptides (e.g., Fmoc-Phe-Phe, Fmoc-Gly-Gly) | Demonstrated that simple dipeptides can form fibrillar hydrogels under specific pH conditions, suitable for creating minimal biocompatible materials. | frontiersin.org |
| Injectable Shear-Thinning Hydrogel | Glycine methacrylate (B99206) (Gly-MA) crosslinked with β-cyclodextrin | Developed as a pH-responsive, biocompatible, and biodegradable carrier for in vitro controlled drug release studies. | nih.gov |
| Supramolecular Peptide Hydrogel | Self-assembling peptides | Used for 3D bioprinting and creating scaffolds with tunable mechanical properties for tissue engineering research. | mdpi.com |
Advanced Analytical and Characterization Methodologies in Research of Amino Gly Gly Dspe Hcl Salt Constructs
Microscopic and Imaging Techniques for Nanostructure Visualization
Microscopy techniques are essential for visualizing the higher-order structures, such as micelles, liposomes, or other nanoparticles, that are formed when Amino-Gly-Gly-DSPE HCl salt self-assembles in aqueous environments.
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to determine the morphology, size, and size distribution of nanostructures formed by DSPE conjugates. nih.gov In conventional TEM, samples are typically dried on a grid, which can sometimes introduce artifacts. researchgate.net Despite this, TEM provides valuable two-dimensional projections of the nanoparticles, revealing whether they are spherical, discoidal, or have other morphologies. researchgate.netmdpi.com For instance, TEM has been used to visualize spherical micelles formed from DSPE-PEG conjugates, with reported diameters ranging from tens to hundreds of nanometers depending on the formulation. nih.govmdpi.com
Cryogenic Transmission Electron Microscopy (Cryo-TEM) offers a significant advantage by imaging the nanostructures in their native, hydrated state. nih.gov The sample is rapidly vitrified in liquid ethane, preserving the delicate structures without the artifacts caused by drying or staining. researchgate.netnih.gov This technique is particularly powerful for characterizing the lamellarity of liposomes (i.e., whether they are unilamellar or multilamellar) and the shape of complex micelles, such as thread-like or discoidal structures, which can be formed by DSPE-PEG lipids under certain conditions. nih.gov Cryo-TEM studies have been crucial in elucidating the phase behavior of lipid/PEG-lipid mixtures, showing transitions from liposomes to discoidal micelles and finally to spherical micelles as the concentration of the PEGylated lipid increases. nih.gov
Table 4: Morphological Findings from TEM/Cryo-TEM of DSPE-Based Nanostructures
| Nanostructure Type | Typical Morphology | Size Range (nm) | Imaging Technique | Reference |
|---|---|---|---|---|
| Micelles | Spherical, circular | 10 - 260 | TEM | nih.govmdpi.com |
| Liposomes | Vesicular, lamellar | >50 | Cryo-TEM | researchgate.netnih.gov |
| Discoidal Micelles | Small, disk-shaped | Variable | Cryo-TEM | nih.gov |
Scanning Electron Microscopy (SEM) is used to investigate the surface topography and morphology of materials. While TEM provides information about the internal structure through transmission of electrons, SEM provides a three-dimensional-like image of the sample surface by detecting scattered electrons. nih.gov
Confocal Laser Scanning Microscopy for Cellular Localization
Confocal laser scanning microscopy (CLSM) is a powerful tool for visualizing the intracellular localization of research constructs. nih.govnih.gov By utilizing fluorescently labeled versions of this compound or co-encapsulated fluorescent probes, researchers can track the uptake and distribution of these constructs within cells. This technique offers high-resolution optical sectioning, eliminating out-of-focus light and enabling the reconstruction of three-dimensional images of the construct's position relative to cellular organelles. nih.govnih.gov The point scan/pinhole detection system of a confocal microscope provides high Z-axis resolution, which is critical for determining co-localization with specific cellular compartments. nih.gov While the ideal scenario is to study the localization of endogenous proteins, the use of tagged proteins in transiently transfected cells is a common alternative when suitable antibodies are unavailable. nih.govnih.gov
Atomic Force Microscopy (AFM) for Surface Topography
Atomic force microscopy (AFM) provides nanoscale, three-dimensional images of the surface topography of materials. mdpi.com In the context of this compound constructs, such as liposomes or nanoparticles, AFM can reveal details about their size, shape, and surface morphology with sub-nanometer resolution. mdpi.comnih.gov This technique operates by scanning a sharp probe over the sample surface, allowing for the characterization of individual particles. mdpi.com AFM has been successfully used to visualize and characterize proteoliposomes, revealing structural changes resulting from protein incorporation without the need for fluorescent labeling. nih.gov It is important to note that the measured height of nanoscale features in AFM can be influenced by the tip-sample interaction geometry, which can lead to an underestimation of the true height. plos.org
Physicochemical Characterization of Research Constructs
The functional properties of research constructs containing this compound are intrinsically linked to their physicochemical characteristics. A variety of techniques are employed to measure these properties.
Dynamic Light Scattering (DLS) for Size Distribution and Polydispersity
Dynamic light scattering (DLS), also known as photon correlation spectroscopy (PCS), is a fundamental technique for determining the size distribution and polydispersity of nanoparticles and liposomes in a solution. nih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. uci.edu This information is then used to calculate the hydrodynamic radius of the particles. The polydispersity index (PDI) derived from DLS data provides a measure of the heterogeneity of the particle sizes in the sample. nih.gov A low PDI value generally indicates a monodisperse sample, which is often desirable for drug delivery applications.
| Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|
| LUVs | 100 | 0.06 | researchgate.net |
| MTX-PGA Nanoparticles | Variable (pH dependent) | Not Specified | researchgate.net |
| ß-lactoglobulin (native) | 2-5 | Not Specified |
Zeta Potential Measurements for Surface Charge Analysis
Zeta potential is a critical parameter for assessing the stability of colloidal dispersions and understanding the surface charge of research constructs. anton-paar.comnanocomposix.com It is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. nanocomposix.com For constructs containing this compound, the zeta potential is influenced by the terminal amino group, which can be protonated, imparting a positive charge. anton-paar.com The zeta potential is highly dependent on the pH and ionic strength of the surrounding medium. nanocomposix.comfrontiersin.org Generally, absolute zeta potential values greater than ±30 mV are indicative of good colloidal stability, as the electrostatic repulsion is sufficient to prevent particle aggregation. anton-paar.com
| Material | pH | Zeta Potential (mV) | Reference |
|---|---|---|---|
| Polystyrene Nanoparticles | Low | Positive | nsf.gov |
| Polystyrene Nanoparticles | Neutral | Negative | nsf.gov |
| Polystyrene Nanoparticles | High | Negative | nsf.gov |
Chromatographic Methods (e.g., HPLC, GPC) for Purity and Conjugation Efficiency
Chromatographic techniques are essential for assessing the purity of this compound and for determining the efficiency of its conjugation to other molecules, such as polymers or targeting ligands. High-performance liquid chromatography (HPLC) is a powerful tool for separating, identifying, and quantifying components in a mixture. Gel permeation chromatography (GPC), a type of size-exclusion chromatography, is particularly useful for determining the molecular weight and molecular weight distribution of polymers and polymer-drug conjugates. These methods are critical for quality control and for ensuring the reproducibility of research constructs.
Differential Scanning Calorimetry (DSC) for Phase Transitions in Research Formulations
Differential scanning calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials, such as lipids and polymers used in research formulations. nih.govresearchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature. tudelft.nl This allows for the determination of phase transition temperatures, such as the melting temperature (Tm) and the glass transition temperature (Tg), as well as the enthalpy of these transitions. tudelft.nlmdpi.com For lipid-based constructs like liposomes, DSC can provide valuable information on the fluidity of the lipid bilayer and how the incorporation of molecules like this compound affects the phase behavior of the lipid membrane. nih.gov The technique is highly sensitive and can be used to assess the purity and stability of formulations. nih.gov
| Material | Transition | Temperature (°C) | Reference |
|---|---|---|---|
| Ammonium Nitrate (AN) | Phase Transition | Inhibited in the range 30-100 | researchgate.net |
| LME | Endothermic Peak | 237.21 | researchgate.net |
| LPS | Endothermic Peak | 243.97 | researchgate.net |
| Physical Mixture (LPS+LPS, PC, and CHO) | Endothermic Peak | 149.44 and 251.70 | researchgate.net |
Theoretical and Computational Research Approaches Applied to Amino Gly Gly Dspe Hcl Salt Systems
Molecular Dynamics Simulations of Lipid-Peptide Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For systems containing Amino-Gly-Gly-DSPE HCl salt, MD simulations can elucidate the intricate interactions between the lipid (DSPE), the peptide (Gly-Gly), and the surrounding solvent molecules.
Researchers can perform all-atom explicit solvent MD simulations to investigate the behavior of such lipid-peptide conjugates. nih.gov These simulations can reveal how the Gly-Gly peptide moiety influences the packing and dynamics of the DSPE lipid tails within a bilayer or micelle. For instance, simulations of similar Gly-X-Gly tripeptides have been used to understand their conformational preferences in an aqueous environment, which is crucial for predicting how they will be displayed on the surface of a nanoparticle. nih.gov
Key research findings from MD simulations of related systems include:
Conformational Analysis: Simulations can predict the dihedral angle distributions for the peptide backbone and side chains, offering insights into the flexibility and preferred conformations of the Amino-Gly-Gly segment. nih.gov
Solvation and Ion Pairing: MD can model the interactions of the peptide and lipid with water molecules and ions (like Na+ and K+), which is critical for understanding the stability and aggregation properties of the conjugate. f1000research.com
Membrane Interactions: Simulations can model how the DSPE portion anchors the molecule within a lipid bilayer, while the hydrophilic Gly-Gly-Amine portion extends into the aqueous phase. This is fundamental to understanding its role in functionalizing liposomes. univpm.it Full-atom MD simulations have been used to describe the self-assembly processes and interactions guiding the insertion of similar lipid-functionalized molecules into polymer matrices. univpm.it
Computational Modeling of Nanoparticle Self-Assembly
The self-assembly of amphiphilic molecules like Amino-Gly-Gly-DSPE is a cornerstone of their application in nanotechnology. Computational modeling provides a framework for understanding and predicting how these molecules spontaneously organize into well-defined nanostructures such as micelles, vesicles, and lipid bilayers. bilkent.edu.tracs.org
The driving forces behind this self-assembly are non-covalent interactions, including hydrophobic forces, hydrogen bonding, and electrostatic interactions. bilkent.edu.tr The DSPE component, with its long hydrophobic acyl chains, tends to aggregate to minimize contact with water, while the hydrophilic peptide headgroup remains exposed to the aqueous environment. ruixibiotech.combroadpharm.com
Computational approaches to modeling this process include:
Coarse-Grained (CG) Models: These models simplify the representation of molecules, allowing for the simulation of larger systems and longer timescales than all-atom MD. This is particularly useful for studying the initial stages of micelle or vesicle formation. acs.org
Mean-Field Theories: Self-consistent field theory (SCFT) can predict the concentration profiles and phase behavior of lipid-polymer conjugates, offering insights into how factors like PEGylation affect membrane properties. rsc.org
Predictive Design: By understanding the relationship between molecular structure and self-assembled morphology, computational models can guide the design of new peptide amphiphiles that form specific nanostructures. nih.gov For example, computational design has been used to create peptide sequences that self-assemble into spherical nanocages of a predetermined size. nih.gov
Studies on related DSPE-PEG conjugates show they tend to form spherical micelles with hydrodynamic diameters in the range of 8-20 nm. nih.gov The modular nature of these systems, which allows for mixing different lipid conjugates, can be explored computationally to design multifunctional nanoparticles. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or a specific physicochemical property. For Amino-Gly-Gly-DSPE and its derivatives, QSAR can be a valuable tool for optimizing their design for specific applications, such as drug delivery or targeting. nih.govnih.gov
The general workflow of a QSAR study involves:
Data Collection: A dataset of molecules with known structures and measured activities (e.g., binding affinity, encapsulation efficiency) is compiled. frontiersin.org
Descriptor Calculation: Numerical descriptors that encode the structural, physical, and chemical properties of the molecules are calculated. For peptides, these can include descriptors for individual amino acids or the entire sequence. nih.gov
Model Building: A mathematical model is created using statistical methods like multiple linear regression or machine learning algorithms to correlate the descriptors with the activity. nih.govresearchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation sets. nih.gov
While direct QSAR studies on Amino-Gly-Gly-DSPE are not widely published, the principles are applicable. For instance, QSAR has been used to model the antimicrobial activity of peptides based on their amino acid sequence and to analyze the receptor binding of peptide agonists. nih.govmdpi.com By applying QSAR, researchers could, for example, predict how modifications to the Gly-Gly peptide (e.g., substituting amino acids) would affect the stability of a liposome (B1194612) or its interaction with a biological target. This allows for the in silico screening of many potential variants before committing to expensive and time-consuming synthesis and experimental testing. frontiersin.org
Bioinformatics Approaches for Ligand Design and Screening
Bioinformatics combines biology, computer science, and statistics to analyze and interpret biological data. In the context of Amino-Gly-Gly-DSPE, bioinformatics tools are crucial for designing and screening peptide ligands that can be conjugated to the DSPE anchor for targeted drug delivery. nih.gov
The goal is often to design a peptide sequence that specifically binds to a receptor overexpressed on diseased cells, such as cancer cells. researchgate.net This turns a standard liposome into a targeted delivery vehicle.
Key bioinformatics approaches include:
Structure-Based Design: If the 3D structure of the target protein is known, computational docking can be used to predict how different peptide sequences will bind to it. nih.govmdpi.com This allows for the virtual screening of large peptide libraries to identify the most promising candidates. mdpi.com
Ligand-Based Design: When the target structure is unknown, models can be built based on the properties of known binding peptides. nih.gov This can involve identifying conserved functional motifs or building pharmacophore models.
In Silico Panning: This method mimics the experimental technique of phage display. It involves iteratively using docking and genetic algorithms to "evolve" peptide sequences with higher predicted affinity for a target. mdpi.com
Peptide Library Screening: Bioinformatics pipelines can be used to design and then screen large virtual peptide libraries, combining various computational tools to rank candidates for experimental validation. researchgate.net
These computational screening methods significantly accelerate the discovery of effective targeting ligands, making the development of advanced drug delivery systems based on conjugates like Amino-Gly-Gly-DSPE more efficient and cost-effective. nih.gov
Future Research Directions and Emerging Paradigms for Amino Gly Gly Dspe Hcl Salt
Integration with Artificial Intelligence and Machine Learning for Design Optimization in Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of lipid-based nanoparticles, including those formulated with Amino-Gly-Gly-DSPE HCl salt. tandfonline.comresearchgate.net These computational tools can analyze vast datasets to predict how variations in formulation and chemical structure will impact the performance of nanocarriers, significantly accelerating the development process. researchgate.netafjbs.com
Traditionally, optimizing liposomal formulations has been a resource-intensive process, relying on extensive, iterative experimentation. researchgate.net AI and ML offer a paradigm shift by enabling in silico prediction of critical quality attributes (CQAs). researchgate.netresearchgate.net For instance, machine learning models can be trained on data from various lipid formulations to predict outcomes like particle size, stability, and encapsulation efficiency. tandfonline.comresearchgate.net This predictive power reduces the need for costly and time-consuming laboratory work. researchgate.net
The synergy between AI and high-throughput manufacturing methods, such as microfluidics, is particularly promising. nih.gov Data generated from microfluidic production runs can be used to train AI models, creating a feedback loop that continually refines and optimizes formulations. researchgate.netnih.gov This data-driven approach not only accelerates discovery but also enhances the reproducibility of nanoparticle production. nih.gov
| Personalized Medicine Design | Integrating patient-specific data to tailor liposome (B1194612) formulations for individualized therapeutic strategies. afjbs.comnih.gov | Design targeted nanoparticles that are optimized for the specific biomarker profile of a disease model or patient-derived sample. |
Development of Next-Generation Multifunctional Research Probes
The unique chemical structure of this compound, specifically its terminal amine group, makes it an ideal building block for creating next-generation multifunctional research probes. biochempeg.com These sophisticated tools, often termed "theranostics," are designed to combine diagnostic imaging and therapeutic action into a single nanoparticle, allowing researchers to simultaneously visualize biological processes and deliver a therapeutic agent. nih.govnih.gov
The amine group on the Gly-Gly linker serves as a versatile chemical handle for conjugation. biochempeg.com Researchers can attach a wide array of functional molecules, transforming a simple liposome into a highly specialized probe. thno.org For example:
Imaging Agents: Fluorescent dyes (e.g., near-infrared dyes) or contrast agents for magnetic resonance imaging (MRI) can be conjugated to the amine group. nih.gov This allows for non-invasive, real-time tracking of the nanoparticles in biological systems.
Targeting Ligands: Molecules such as antibodies, peptides (e.g., RGD), or aptamers can be attached to direct the nanoparticle to specific cells or tissues that overexpress a particular receptor. thno.orgnih.gov This enhances the specificity of the probe, concentrating it at the site of interest.
Therapeutic Payloads: While the primary role of this lipid is functionalization, the nanoparticles it helps form can encapsulate a wide range of therapeutic molecules, from small molecule drugs to nucleic acids like siRNA. nih.govthno.org
By combining these elements on a single nanoparticle platform, researchers can create powerful tools for preclinical studies. nih.gov For instance, a liposome formulated with this compound could be engineered to carry an anticancer drug, be targeted to tumor cells via a specific antibody, and be visualized using a fluorescent tag. thno.org Such a multifunctional probe would enable detailed investigation into drug delivery kinetics, tumor accumulation, and therapeutic efficacy, all within the same experimental model. nih.gov The development of these integrated systems represents a significant step forward in creating more precise and effective tools for biomedical research. nih.gov
Table 2: Potential Moieties for Conjugation to this compound for Multifunctional Probes
| Functional Category | Example Moiety | Research Application |
|---|---|---|
| Targeting Ligand | RGD Peptide | Targeting integrin receptors often overexpressed on tumor cells. nih.gov |
| Anti-c-Met scFv | Targeting the c-Met receptor in certain types of lung cancer. thno.org | |
| Biotin | General purpose targeting for systems utilizing avidin-biotin binding. nih.gov | |
| Imaging Agent | Near-Infrared (NIR) Dyes | Deep-tissue fluorescence imaging in animal models. nih.gov |
| Gadolinium (Gd) Chelates | Contrast agent for Magnetic Resonance Imaging (MRI). nih.govnih.gov | |
| Quantum Dots (QDs) | Bright, photostable probes for cellular imaging. thno.org | |
| Therapeutic Payload (Encapsulated) | Doxorubicin | Chemotherapeutic agent for cancer research models. nih.gov |
Exploration in Novel Biological Research Systems and Models
The limitations of traditional two-dimensional (2D) cell cultures are well-documented; they often fail to replicate the complex microenvironments found in vivo. nih.gov As a result, research is increasingly shifting towards more physiologically relevant models such as 3D cell cultures, organoids, and organ-on-a-chip platforms. elveflow.comnih.govelveflow.com The use of nanoparticles formulated with this compound in these advanced systems is a critical future direction. researchgate.net
These complex models present new challenges and opportunities for nanomedicine delivery systems:
3D Cell Cultures and Spheroids: These models mimic the cell-cell and cell-matrix interactions of tissues. elveflow.com Nanoparticles must be designed to penetrate these dense structures to reach cells deep within the spheroid. The properties of this compound can be leveraged to create nanoparticles with optimal size and surface characteristics for enhanced tissue penetration.
Organoids: These are self-organizing 3D structures derived from stem cells that replicate the architecture and function of an organ. nih.gov They provide a highly relevant platform for studying organ-specific responses to nanoparticle-delivered agents.
Organ-on-a-Chip: These microfluidic devices simulate the dynamic conditions of living organs, including mechanical forces and fluid flow. nih.govelveflow.com They allow for the study of nanoparticle transport across biological barriers, such as the lung alveolar-capillary barrier or the blood-brain barrier, in a controlled environment. nih.govresearchgate.net Using these chips, researchers can evaluate how formulations containing this compound behave under physiological shear stress and how they interact with complex tissue interfaces. nih.gov
The exploration of lipid nanoparticles in these novel systems can provide more predictive data on efficacy and potential toxicity before moving to expensive and complex in vivo studies. researchgate.net For example, a lung-on-a-chip model could be used to assess the transport and impact of inhaled nanoparticles, providing insights that are impossible to obtain from static cell cultures. nih.gov The ability to functionalize these nanoparticles using the amine terminus of this compound further enhances their utility in these sophisticated models, enabling targeted delivery and investigation within specific micro-architectures of the organ models. elveflow.com
Scalability and Reproducibility in Research Manufacturing Processes
A significant hurdle in translating promising nanoparticle research from the lab bench to broader preclinical or potential clinical use is the challenge of scalable and reproducible manufacturing. cellculturedish.comnih.gov Traditional batch methods like sonication or thin-film hydration often suffer from poor batch-to-batch consistency and are difficult to scale up. ijirt.orginsidetx.com This variability can compromise research findings and hinder the development of reliable nanomedicines. cascadeprodrug.com
The future of manufacturing for lipids like this compound lies in advanced, continuous-flow technologies, most notably microfluidics. ijirt.orgnih.gov Microfluidic systems offer precise control over the nanoparticle self-assembly process by manipulating fluid streams at the nanoliter scale. cascadeprodrug.comnih.gov This technology addresses the key challenges of traditional methods:
Reproducibility: Microfluidics enables the production of liposomes with highly uniform particle sizes and narrow size distributions (low polydispersity index, PDI). nih.govresearchgate.net By precisely controlling parameters like flow rates and lipid concentrations, researchers can ensure high batch-to-batch consistency, which is critical for reliable experimental results. nih.govijirt.org
Scalability: While individual microfluidic chips have low throughput, the process is "scale-independent." researchgate.net This means that the conditions optimized on a small scale can be directly transferred to larger-scale production by parallelizing multiple microfluidic channels, without the need for re-optimization. acs.org This provides a clear pathway from initial research discovery to the production of larger quantities needed for more extensive studies. cascadeprodrug.com
Efficiency: These systems often require smaller volumes of expensive reagents, such as specialized lipids and therapeutic payloads, making the initial screening and optimization phases more cost-effective. insidetx.comcascadeprodrug.com
The adoption of technologies like microfluidics is essential for the robust development of nanoparticles containing functionalized lipids. nih.gov Ensuring that a formulation of this compound-containing nanoparticles can be produced consistently, with the same characteristics every time, is fundamental to validating research findings and advancing the field. susupport.com
Table 3: Comparison of Liposome Manufacturing Techniques
| Parameter | Traditional Methods (e.g., Thin-Film Hydration, Sonication) | Microfluidics |
|---|---|---|
| Control over Particle Size | Low to Moderate; often requires secondary processing like extrusion. nih.gov | High; tunable by adjusting flow parameters. ijirt.org |
| Size Distribution (PDI) | Broad / Heterogeneous. ijirt.org | Narrow / Homogeneous. researchgate.net |
| Reproducibility | Low; high batch-to-batch variability. ijirt.orginsidetx.com | High; excellent batch-to-batch consistency. cascadeprodrug.comnih.gov |
| Scalability | Difficult; processes require re-optimization at larger scales. cascadeprodrug.com | High; scale-independent process allows for parallelization. researchgate.netacs.org |
| Process Complexity | Multi-step, manual, and time-consuming. cascadeprodrug.com | Single-step, continuous, and automated. nih.gov |
| Suitability for Screening | Less suitable due to higher reagent consumption and low throughput. insidetx.com | Ideal for screening due to low volume requirements and speed. insidetx.com |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] hydrochloride salt | This compound |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) | DSPE |
| Polyethylene (B3416737) Glycol | PEG |
| Doxorubicin | Dox |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) | DOPE |
| Cholesterol | - |
Q & A
Q. What are the validated synthesis protocols for Amino-Gly-Gly-DSPE HCl salt, and how can purity be confirmed post-synthesis?
this compound is typically synthesized via carbodiimide-mediated coupling of glycylglycine to DSPE (1,2-distearyl-sn-glycero-3-phosphoethanolamine), followed by HCl salt formation. Post-synthesis, purity can be confirmed using reverse-phase HPLC with evaporative light scattering detection (ELSD) or mass spectrometry (MS) for molecular weight verification . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) is critical for structural validation, particularly to confirm amine functionalization and phosphate integrity.
Q. What analytical techniques are recommended for quantifying this compound in lipid-based formulations?
Use high-performance liquid chromatography (HPLC) paired with charged aerosol detection (CAD) for quantification, as it accommodates the lack of UV chromophores in phospholipids. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity. Fluorescent labeling (e.g., using APTS) coupled with capillary electrophoresis (CE) is also effective for glycan or amine group analysis .
Q. How should researchers handle and store this compound to maintain stability?
Store lyophilized powder at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. For aqueous solutions, use pH 7.4 phosphate-buffered saline (PBS) and avoid freeze-thaw cycles. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict long-term degradation pathways, such as hydrolysis of the glycylglycine moiety .
Q. What are the standard protocols for integrating this compound into liposomal systems?
Employ the thin-film hydration method: dissolve the compound with other lipids (e.g., cholesterol, DSPC) in chloroform, evaporate to form a film, and hydrate with buffer. Extrusion through 100-nm polycarbonate membranes ensures uniform size. Surface amine density can be quantified via TNBS assay (2,4,6-trinitrobenzenesulfonic acid) to confirm functionalization efficiency .
Q. How does the HCl salt form influence solubility compared to freebase Amino-Gly-Gly-DSPE?
The HCl salt enhances aqueous solubility due to ionic interactions, with solubility >50 mg/mL in water at 25°C, whereas the freebase form requires organic solvents (e.g., chloroform). Conduct conductivity measurements or ion-selective electrode analysis to monitor counterion effects in buffered systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pKa values for the amine group in this compound?
Discrepancies (e.g., pKa 7.2 vs. 7.8) arise from measurement conditions (ionic strength, temperature). Use potentiometric titration with automated pH stat systems under controlled ionic strength (0.15 M NaCl). Compare results with computational predictions (e.g., MarvinSketch or Epik) to identify protonation states relevant to drug delivery applications .
Q. What experimental strategies optimize this compound’s stability in oxidative environments?
Incorporate antioxidants (e.g., α-tocopherol, 0.1% w/w) during liposome preparation. Use electron paramagnetic resonance (EPR) spectroscopy to detect free radicals in accelerated oxidation models. Monitor amine group degradation via Fourier-transform infrared spectroscopy (FTIR) peaks at 1640 cm⁻¹ (C=O stretch) .
Q. How do hydration properties of the HCl salt affect its behavior in lipid bilayer systems?
Hydration numbers (h) for Cl⁻ ions (h ≈ 6) influence headgroup packing. Use differential scanning calorimetry (DSC) to measure phase transition temperatures (Tm) and small-angle X-ray scattering (SAXS) to assess bilayer spacing. Compare with non-ionic PEGylated DSPE derivatives to isolate counterion effects .
Q. What methodologies address batch-to-batch variability in amine group availability for conjugation?
Implement orthogonal quality control:
- TNBS assay for primary amine quantification.
- X-ray photoelectron spectroscopy (XPS) to verify surface elemental composition (N/C ratio).
- Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to detect aggregates .
Q. How can in situ Raman spectroscopy improve real-time monitoring of this compound in formulations?
Calibrate Raman spectra using HCl salt-specific peaks (e.g., 1590 cm⁻¹ for aromatic amines). Develop partial least squares (PLS) regression models to correlate spectral data with concentration. Validate against HPLC measurements for accuracy, as demonstrated in maleate salt systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
